molecular formula C13H6ClNO3S B4190158 2-chloro-7-nitro-9H-thioxanthen-9-one

2-chloro-7-nitro-9H-thioxanthen-9-one

Cat. No.: B4190158
M. Wt: 291.71 g/mol
InChI Key: SFZUTEKCOUBULG-UHFFFAOYSA-N
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Description

2-Chloro-7-nitro-9H-thioxanthen-9-one is a synthetic derivative of the thioxanthenone scaffold, a tricyclic structure recognized as a privileged framework in medicinal chemistry. This compound is intended for research applications only and is not for diagnostic or therapeutic use. Thioxanthenones have garnered significant research interest due to their potential as multitarget therapeutic agents. A key area of investigation is their role in combating multidrug resistance (MDR). Specifically, thioxanthenone derivatives are being studied for their ability to inhibit bacterial efflux pumps, such as the AcrAB-TolC system in Gram-negative bacteria and the NorA pump in Gram-positive bacteria . By potentially inhibiting these efflux pumps, this compound could reverse resistance to conventional antibiotics and disrupt virulence mechanisms like biofilm formation and quorum-sensing . Furthermore, based on studies of analogous structures, this nitro-substituted derivative may also be investigated for its potential to interact with mammalian efflux pumps like P-glycoprotein (P-gp) or serve as a precursor in the synthesis of more complex bioactive molecules. Researchers value this compound for probing the structure-activity relationships of efflux pump inhibition and for developing novel strategies to overcome antimicrobial resistance.

Properties

IUPAC Name

2-chloro-7-nitrothioxanthen-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClNO3S/c14-7-1-3-11-9(5-7)13(16)10-6-8(15(17)18)2-4-12(10)19-11/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZUTEKCOUBULG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C(S2)C=CC(=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-7-nitro-9H-thioxanthen-9-one typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature and pH to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: 2-amino-7-nitro-9H-thioxanthen-9-one.

    Substitution: Various substituted thioxanthones depending on the nucleophile used.

Scientific Research Applications

2-chloro-7-nitro-9H-thioxanthen-9-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-7-nitro-9H-thioxanthen-9-one primarily involves its photoinitiating properties. Upon exposure to UV light, the compound absorbs energy and transitions to an excited state. This excited state can then transfer energy to other molecules, generating free radicals that initiate polymerization reactions. In biological systems, the excited state can interact with molecular oxygen to produce reactive oxygen species, which can damage cellular components and lead to cell death .

Comparison with Similar Compounds

The structural and functional differences between 2-chloro-7-nitro-9H-thioxanthen-9-one and its analogs are summarized below.

Structural Features and Physicochemical Properties

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 86-39-5 C₁₃H₇ClNO₃S 295.72 Cl (C2), NO₂ (C7)
2,4-Diethyl-9H-thioxanthen-9-one 82799-44-8 C₁₇H₁₆OS 268.37 C₂H₅ (C2, C4)
1-Chloro-7-hydroxy-4-nitro-9H-thioxanthen-9-one 100332-33-0 C₁₃H₆ClNO₄S 307.71 Cl (C1), OH (C7), NO₂ (C4)
2-Bromo-9H-thioxanthen-9-one 20077-10-5 C₁₃H₇BrOS 291.16 Br (C2)
2-(tert-Butyl)-9H-thioxanthen-9-one 5495-87-4 C₁₇H₁₆OS 276.37 C(CH₃)₃ (C2)
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro (NO₂) and chloro (Cl) groups in this compound enhance electron-withdrawing effects, improving its stability in photochemical reactions compared to ethyl-substituted analogs like 2,4-diethyl-9H-thioxanthen-9-one .
  • Steric Effects : Bulky substituents, such as tert-butyl in 2-(tert-butyl)-9H-thioxanthen-9-one, introduce steric hindrance, reducing reactivity in coupling reactions compared to halogenated derivatives .
  • Solubility : The hydroxy group in 1-chloro-7-hydroxy-4-nitro-9H-thioxanthen-9-one increases polarity and aqueous solubility relative to nitro-only derivatives .

Stability and Regulatory Considerations

  • This compound : Stable under acidic conditions but susceptible to nucleophilic aromatic substitution due to electron-deficient aromatic rings.
  • 2,4-Diethyl-9H-thioxanthen-9-one : Subject to EPA reporting requirements under 40 CFR §721.9664 for water release .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-chloro-7-nitro-9H-thioxanthen-9-one, and how do reaction conditions influence yield?

  • Methodology : A typical synthesis involves halogenation and nitration of the thioxanthenone core. For example, polyphenolic precursors are reacted with salicylic acid derivatives in the presence of dehydrating agents (e.g., acetic anhydride or POCl₃) under controlled temperatures (60–80°C). Nitration is achieved using mixed acid (HNO₃/H₂SO₄) at low temperatures to avoid over-oxidation .
  • Critical Parameters : Reaction time, stoichiometry of nitrating agents, and solvent polarity significantly affect regioselectivity. Evidence from analogous compounds (e.g., 2-chlorothioxanthen-9-one) shows that excess nitrating agents can lead to di-nitrated byproducts, requiring chromatographic purification .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Analytical Techniques :

  • FTIR : Identifies functional groups (e.g., carbonyl stretch at ~1650 cm⁻¹ for the thioxanthenone core and nitro group vibrations at ~1520 cm⁻¹) .
  • Mass Spectrometry : GC/MS or HRMS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 290.59) and fragmentation patterns .
  • NMR : ¹H and ¹³C NMR resolve substituent positions (e.g., deshielding of aromatic protons adjacent to nitro and chlorine groups) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Case Study : In antitumor studies, conflicting IC₅₀ values may arise from differences in cell lines or assay conditions. A 3D-QSAR (Comparative Molecular Field Analysis) approach can standardize evaluations by correlating steric, electrostatic, and hydrophobic fields (log P) with activity. For example, substituents at the 7-nitro position enhance steric bulk, improving Panc03 tumor inhibition .
  • Validation : Cross-validate computational models with in vitro cytotoxicity assays (e.g., MTT tests) using standardized protocols .

Q. How do photophysical properties of the thioxanthenone core influence applications in photodynamic therapy?

  • Mechanistic Insight : The triplet state dynamics of 9H-thioxanthen-9-one derivatives, studied via Optically Detected Magnetic Resonance (ODMR), reveal that sulfur substitution increases spin-orbit coupling, prolonging triplet lifetimes. This enhances singlet oxygen (¹O₂) generation, critical for photodynamic activity .
  • Experimental Design : Modify the nitro and chloro substituents to tune intersystem crossing rates. Use time-resolved phosphorescence spectroscopy to quantify ¹O₂ quantum yields .

Q. What computational methods predict the environmental fate or metabolic pathways of this compound?

  • Approach : Combine density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) with molecular dynamics simulations to model hydrolysis or enzymatic degradation. For instance, nitro groups are prone to microbial reduction, forming reactive intermediates that can be tracked via LC-MS/MS .

Methodological Recommendations

  • Synthesis Optimization : Use a Schlenk line for moisture-sensitive steps (e.g., POCl₃-mediated reactions) to improve reproducibility .
  • Data Interpretation : Address conflicting bioactivity data by normalizing results to positive controls (e.g., doxorubicin for cytotoxicity assays) and reporting log P values to account for cellular uptake variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-7-nitro-9H-thioxanthen-9-one
Reactant of Route 2
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2-chloro-7-nitro-9H-thioxanthen-9-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.